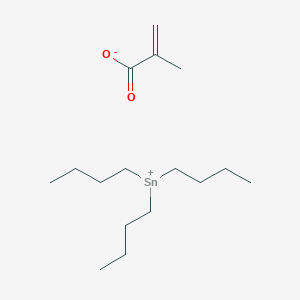Tributyl tin methacrylate
CAS No.:
Cat. No.: VC14035284
Molecular Formula: C16H32O2Sn
Molecular Weight: 375.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H32O2Sn |
|---|---|
| Molecular Weight | 375.1 g/mol |
| IUPAC Name | 2-methylprop-2-enoate;tributylstannanylium |
| Standard InChI | InChI=1S/C4H6O2.3C4H9.Sn/c1-3(2)4(5)6;3*1-3-4-2;/h1H2,2H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
| Standard InChI Key | LPUCKLOWOWADAC-UHFFFAOYSA-M |
| Canonical SMILES | CCCC[Sn+](CCCC)CCCC.CC(=C)C(=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
Tributyl tin methacrylate (CAS No. 2155-70-6) is an organometallic compound featuring a tributyltin group () bonded to a methacrylate moiety () . Its IUPAC name, 2-methylprop-2-enoate tributylstannanylium, reflects this structure. The compound’s SMILES notation, , further clarifies its spatial arrangement .
Physical and Chemical Characteristics
TBTM exhibits distinct physical properties critical for industrial applications:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 375.1 g/mol | |
| Density | 1.5651 g/cm³ at 20°C | |
| Melting Point | 20–22°C | |
| Boiling Point | 138.5°C | |
| Water Solubility | 13 mg/L at 25°C (estimated) | |
| Vapor Pressure | mmHg |
These properties underscore its stability in non-aqueous environments and volatility under moderate temperatures .
Synthesis and Industrial Applications
Production Methods
While specific synthesis protocols for TBTM are often proprietary, its preparation typically involves the reaction of tributyltin hydroxide with methacrylic acid under controlled conditions . Industrial-scale production leverages organotin chemistry, where tin reacts with alkyl halides to form intermediates subsequently functionalized with methacrylate groups .
Polymer Stabilization
TBTM historically served as a stabilizer in polyvinyl chloride (PVC) processing, enhancing thermal and UV resistance . Its ability to scavenge hydrochloric acid—a byproduct of PVC degradation—prevents discoloration and structural weakening .
Antifouling Agents
Prior to regulatory restrictions, TBTM was incorporated into marine paints to inhibit biofilm and macrofouling organism growth . Its biocidal efficacy stemmed from the tributyltin group’s capacity to disrupt cellular membranes .
Specialty Polymers
Studies at the National Bureau of Standards (NBS) demonstrated TBTM’s utility in organometallic polymers, where it imparted unique optical and mechanical properties . Chromatographic analyses revealed its compatibility with styrenic matrices, enabling tailored polymer architectures .
Toxicological and Environmental Impact
Developmental and Reproductive Toxicity
The California Environmental Protection Agency’s Office of Environmental Health Hazard Assessment (OEHHA) identified TBTM as a developmental toxicant based on rodent studies . Key findings include:
-
Fetal Weight Reduction: Oral administration of 18 mg/kg/day to pregnant rats during gestation days 6–19 caused significant decreases in fetal weight .
-
Resorption Rates: Dose-dependent increases in fetal resorptions were observed, with a no-observed-effect level (NOEL) of 9 mg/kg/day .
These effects align with broader tributyltin toxicity mechanisms, including endocrine disruption and oxidative stress .
Environmental Persistence and Bioaccumulation
TBTM’s low water solubility () and high octanol-water partition coefficient () predispose it to bioaccumulation in aquatic organisms . Despite its moderate Henry’s Law constant (), atmospheric deposition contributes to long-range environmental transport .
Regulatory Status and Mitigation Strategies
U.S. Regulatory Framework
The U.S. Environmental Protection Agency (EPA) listed TBTM under the Emergency Planning and Community Right-to-Know Act (EPCRA) Section 313, mandating reporting for releases exceeding 10 pounds annually . California’s Proposition 65 further classifies it as a reproductive toxicant, requiring warning labels on products containing ≥0.1% TBTM .
Global Restrictions
The International Maritime Organization’s (IMO) 2008 ban on organotin antifouling systems curtailed TBTM’s use in marine coatings . The European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation also limits its industrial applications .
Analytical Characterization Techniques
Chromatographic Methods
Size-exclusion chromatography (SEC) with styragel columns effectively separates TBTM-containing polymers by molecular weight . Pretreatment with acetic acid mitigates column adsorption artifacts, ensuring accurate molecular weight distribution profiles .
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides insights into tin coordination environments, with chemical shifts between to ppm indicative of tetravalent tin centers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume